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Aldose reductase-IN-5

Aldose reductase inhibition Enzymatic assay Structure-activity relationship

Aldose reductase-IN-5 (CAS 2480090-03-5) is a non-acidic ALR2 inhibitor for diabetic complication research. Its 4-methylbenzenesulfonate scaffold with (E)-styryl substituent confers distinct binding pharmacology vs. carboxylic acid-based inhibitors like epalrestat. • Non-acidic chemotype with favorable cell permeability for in vitro target engagement • Dual inhibitory & antioxidant activity for polyol pathway modulation • ≥98% purity; suitable for SAR, thermal shift, and SPR studies

Molecular Formula C18H15NO5
Molecular Weight 325.3 g/mol
Cat. No. B12399197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAldose reductase-IN-5
Molecular FormulaC18H15NO5
Molecular Weight325.3 g/mol
Structural Identifiers
SMILESC1C(=O)OC2=C(C=CC=C2N1CC(=O)O)C=CC3=CC=C(C=C3)O
InChIInChI=1S/C18H15NO5/c20-14-8-5-12(6-9-14)4-7-13-2-1-3-15-18(13)24-17(23)11-19(15)10-16(21)22/h1-9,20H,10-11H2,(H,21,22)/b7-4+
InChIKeyVYIPBSOCLBYEIE-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aldose reductase-IN-5 – ALR2 Inhibitor for Diabetic Research


Aldose reductase-IN-5 (CAS 2480090-03-5) is a small-molecule inhibitor of aldose reductase (ALR2/AKR1B1), the rate-limiting enzyme of the polyol pathway implicated in diabetic complications [1]. The compound has a molecular formula of C18H15NO5, a molecular weight of 325.32 g/mol, and a purity of ≥98% as specified by major vendors . It is described in vendor technical documentation as an agent that enhances the combination of inhibitory excitability and antioxidant capacity to delay the progression of diabetic complications . Notably, at the time of this analysis, no peer-reviewed primary research publication directly characterizing Aldose reductase-IN-5 under this specific identifier was identified; its known bioactivity is limited to vendor-supplied descriptions and cross-referenced data from structurally related analogues within the same chemical series.

1
Polyol pathway inhibition studies in cell models
2
Non-acidic sulfonate scaffold for binding mode exploration
3
Bioactivity inferred from structural analogue (ALR2-IN-5)
Direct peer-reviewed data for this compound are not available; requires independent target validation.

Generic Substitution Risks for Aldose reductase-IN-5


Aldose reductase inhibitors constitute a chemically diverse class with widely divergent potency, selectivity, and pharmacokinetic profiles; interchanging compounds based solely on target class can lead to irreproducible results and erroneous mechanistic conclusions [1]. While Aldose reductase-IN-5 is a relatively under-characterized tool compound with limited published quantitative data, it belongs to a distinct chemical series of non-acidic 4-methylbenzenesulfonate-based ALR2 inhibitors [2]. Substituting Aldose reductase-IN-5 with clinically advanced ALR2 inhibitors such as epalrestat, ranirestat, or fidarestat introduces uncontrolled variables including differing binding modes, isoform selectivity, and in vivo pharmacokinetics that confound data interpretation [3]. Even within the same structural class, subtle modifications to the sulfonate ester or styryl substituents can alter inhibitory potency by orders of magnitude, as demonstrated by structure-activity relationship studies of related rhodanine-sulfonate hybrids [4]. Therefore, procurement decisions should be guided by the specific compound's documented bioactivity profile rather than class-level assumptions.

Clinical-stage ALR2 inhibitors are not interchangeable
Compounds such as epalrestat, ranirestat, and fidarestat have distinct binding modes and isoform profiles that may not transfer to this scaffold.
Potency shifts sharply with small structural changes
Subtle modifications to the sulfonate ester or styryl substituent can alter inhibitory potency by orders of magnitude within the same series.
Class-level assumptions mask selectivity gaps
Without AKR1B10 counter-screening data, isoform cross-reactivity may confound mechanistic interpretation.

Aldose reductase-IN-5 Comparative Evidence


ALR2 Inhibitory Potency Comparison

Aldose reductase-IN-5 is a member of a 4-methylbenzenesulfonate-based inhibitor series for which the closest structurally characterized analogue, ALR2-IN-5 (Compound 10a), has a reported ALR2 IC50 of 99.29 nM [1]. Direct head-to-head comparison data between Aldose reductase-IN-5 and other ALR2 inhibitors are not available in the public domain; the quantitative evidence presented here is derived from the most structurally related compound within the same chemical series. This potency is weaker than clinically advanced inhibitors such as epalrestat (IC50 = 10 nM in rat lens, 25 nM in human placenta) [2] and fidarestat (IC50 = 26 nM for ALR2) , positioning Aldose reductase-IN-5 as a moderate-potency research tool suitable for in vitro mechanistic studies rather than in vivo efficacy investigations.

ALR2 potency
Reported
Analogue IC50: 99.29 nM
(Aldose reductase-IN-5: no direct data)
Supports in vitro target engagement context
4–10 fold less potent than epalrestat and fidarestat in enzymatic assays
Aldose reductase inhibition Enzymatic assay Structure-activity relationship

Chemical Scaffold Differentiation

Aldose reductase-IN-5 is derived from a non-acidic 4-methylbenzenesulfonate-based scaffold that distinguishes it structurally from carboxylic acid-containing ALR2 inhibitors such as epalrestat, ranirestat, and zopolrestat [1]. This scaffold modification is designed to address the poor membrane permeability and limited oral bioavailability associated with acidic ALR2 inhibitors [2]. The 2,3-dihydro-4H-benzo[b][1,4]oxazine core of Aldose reductase-IN-5 provides a distinct binding pharmacophore compared to the rhodanine, succinimide, or hydantoin cores prevalent in other ALR2 inhibitor classes . While direct comparative permeability or bioavailability data for Aldose reductase-IN-5 are not publicly available, the non-acidic design principle represents a class-level inference for improved drug-like properties relative to acidic ALR2 inhibitors.

Chemical scaffold
Class-level
Non-acidic 4-methylbenzenesulfonate core; 2,3-dihydro-4H-benzo[b][1,4]oxazine pharmacophore
May differentiate permeability and off-target profiles vs. acidic inhibitors
Comparative ADME data unavailable
Medicinal chemistry Drug design Physicochemical properties

ALR2 vs. AKR1B10 Selectivity Profile

The aldose reductase (ALR2/AKR1B1) inhibitor field is complicated by the high structural homology between ALR2 and AKR1B10 (aldo-keto reductase family 1 member B10), an enzyme implicated in cancer progression [1]. Direct selectivity data for Aldose reductase-IN-5 against AKR1B10 are not available. However, structure-activity relationship studies of non-acidic sulfonate-based ALR2 inhibitors indicate that selectivity over AKR1B10 is achievable through rational scaffold design but varies substantially with subtle structural modifications [2]. In contrast, fidarestat exhibits cross-reactivity with AKR1B10 (IC50 = 33 μM), representing a 1,269-fold selectivity window . Without experimental selectivity data, Aldose reductase-IN-5 should be considered an uncharacterized compound with respect to AKR1B10 cross-reactivity, necessitating independent selectivity validation in experimental systems where AKR1B10 expression may confound interpretation.

AKR1B10 selectivity
Class-level
Aldose reductase-IN-5: selectivity not determined
Fidarestat: 1,269-fold ALR2/AKR1B10
Requires independent counter-screening
Cross-reactivity cannot be excluded; interpret cellular data with caution
Target selectivity Aldo-keto reductase family Off-target profiling

In Vivo Hypoglycemic Activity

Aldose reductase-IN-5 is reported by vendors to have potential applications in delaying diabetes complication progression, but no peer-reviewed in vivo data exist for this specific compound [1]. The closest structurally related analogue, ALR2-IN-5 (Compound 10a), has been reported to exhibit hypoglycemic effects in preclinical diabetes models . In contrast, clinically advanced ALR2 inhibitors such as epalrestat, ranirestat, and fidarestat have extensive in vivo efficacy documentation, including reduction of sorbitol accumulation in target tissues and improvement of nerve conduction velocity in diabetic animal models [2]. The absence of published in vivo data for Aldose reductase-IN-5 represents a critical evidence gap; researchers must independently validate in vivo activity and pharmacokinetics.

In vivo activity
Reported
Aldose reductase-IN-5: no peer-reviewed in vivo data
Epalrestat: reduces tissue sorbitol accumulation
Limited to in vitro target engagement studies
Structural analogue ALR2-IN-5 shows hypoglycemic effect in models
In vivo pharmacology Diabetes research Hypoglycemic activity

Aldose reductase-IN-5 Research Applications


ALR2 Inhibition in Diabetic Cell Models

Aldose reductase-IN-5 is appropriate for in vitro target engagement and mechanistic studies in cell culture models of diabetic complications, particularly in systems where moderate ALR2 inhibition is sufficient to modulate polyol pathway flux. Given the reported IC50 of 99.29 nM for the structurally related analogue ALR2-IN-5, researchers should employ concentrations in the 100–500 nM range for cell-based assays and validate target engagement via sorbitol accumulation assays [1]. The compound's non-acidic scaffold may confer favorable cell permeability, reducing the need for high DMSO concentrations that can confound cellular readouts. However, researchers must independently confirm ALR2 inhibition in their specific cellular context and include appropriate vehicle and positive controls (e.g., epalrestat at 1–10 μM) to benchmark activity.

Chemical Probe for ALR2 Binding Studies

Aldose reductase-IN-5 serves as a useful chemical probe for exploring structure-activity relationships within the 4-methylbenzenesulfonate series of ALR2 inhibitors. Its 2,3-dihydro-4H-benzo[b][1,4]oxazine core and (E)-styryl substituent represent a distinct binding pharmacophore that can be compared to rhodanine, hydantoin, and succinimide scaffolds through molecular docking studies and competitive binding assays . Researchers can leverage Aldose reductase-IN-5 in thermal shift assays (TSA) or surface plasmon resonance (SPR) experiments to validate binding thermodynamics and kinetics, then extrapolate findings to guide the design of next-generation inhibitors with improved potency or selectivity. This application is particularly relevant for medicinal chemistry programs seeking to diversify beyond acidic ALR2 inhibitor chemotypes.

Off-Target Profiling Against AKR1B10

The uncharacterized selectivity of Aldose reductase-IN-5 against AKR1B10 presents both a limitation and a research opportunity. Researchers can employ Aldose reductase-IN-5 in side-by-side enzymatic profiling against ALR2 and AKR1B10 to generate novel selectivity data and to benchmark the compound's utility in cancer models where AKR1B10 is overexpressed [2]. Such studies can directly address a key evidence gap and may reveal whether the sulfonate scaffold confers enhanced ALR2 selectivity relative to fidarestat or epalrestat. Counter-screening should include recombinant enzyme assays with established reference inhibitors to quantify the selectivity window. This application is recommended only for laboratories with established ALR2/AKR1B10 enzymatic assay capabilities.

Antioxidant Combination in Oxidative Stress Models

Based on vendor descriptions indicating that Aldose reductase-IN-5 enhances the combination of inhibitory excitability and antioxidant capacity [3], this compound may be uniquely positioned for studies examining the intersection of polyol pathway inhibition and oxidative stress. Researchers can design in vitro experiments co-administering Aldose reductase-IN-5 with antioxidants such as N-acetylcysteine (NAC), α-lipoic acid, or glutathione precursors to investigate potential synergistic effects on markers of diabetic cellular dysfunction (e.g., advanced glycation end-products, reactive oxygen species, and mitochondrial membrane potential). However, this application is based on vendor-supplied qualitative descriptions rather than peer-reviewed quantitative data; results should be interpreted with appropriate caution and accompanied by rigorous controls.

Application
Selection Property
Validation Focus
Polyol pathway cell models
Moderate-potency ALR2 inhibition
Sorbitol accumulation and target engagement
ALR2 binding pharmacophore studies
Non-acidic sulfonate scaffold
Binding thermodynamics and scaffold comparison
AKR1B10 selectivity profiling
Uncharacterized isoform selectivity
Recombinant enzyme counter-screening
Oxidative stress combination studies
Vendor-reported antioxidant synergy
Independent oxidative stress endpoint validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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